molecular formula C11H15NO3 B8274275 Methyl 4-butoxypyridine-2-carboxylate

Methyl 4-butoxypyridine-2-carboxylate

Cat. No.: B8274275
M. Wt: 209.24 g/mol
InChI Key: BMAKPYJMTJHHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-butoxypyridine-2-carboxylate is a pyridine-based ester featuring a butoxy (-OC₄H₉) substituent at the 4-position and a methyl ester (-COOCH₃) at the 2-position. Pyridine esters are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 4-butoxypyridine-2-carboxylate

InChI

InChI=1S/C11H15NO3/c1-3-4-7-15-9-5-6-12-10(8-9)11(13)14-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

BMAKPYJMTJHHCG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Bromomethylpyridine-2-Carboxylate

Structural Differences : The bromomethyl (-CH₂Br) substituent in this analog contrasts with the butoxy group in the target compound.

  • Molecular Weight: The bromo derivative has a molecular weight of 230.06 g/mol (C₈H₈BrNO₂), while the butoxy analog is estimated at ~209.2 g/mol (C₁₁H₁₅NO₃) due to the lighter oxygen atom and longer alkyl chain .
  • Reactivity : The bromo group is a superior leaving group, enabling nucleophilic substitution reactions, whereas the butoxy group’s ether linkage is less reactive, favoring stability in acidic or basic conditions .
  • Applications : The bromo derivative serves as an intermediate in cross-coupling reactions, while the butoxy variant may prioritize applications requiring hydrophobicity, such as lipid-soluble drug formulations.

Methyl Salicylate and Other Methyl Esters

Functional Group Comparison : Methyl salicylate (a benzene-based ester) shares the methyl ester moiety but lacks the pyridine ring and butoxy group.

  • Volatility : Methyl salicylate has a lower molecular weight (152.15 g/mol) and higher volatility (boiling point ~222°C), making it suitable for topical applications. The butoxy-pyridine ester’s larger size likely reduces volatility, favoring solid-state stability .
  • Solubility : The pyridine ring’s basicity and the butoxy group’s hydrophobicity may reduce aqueous solubility compared to methyl salicylate, which is sparingly soluble in water .

Comparison with Other Compounds

  • Reagents : The bromo analog () likely involves bromination of a methyl precursor, whereas the butoxy variant requires alkoxylation. In contrast, pyrrolidine-pyridine compounds () employ HATU for amide bond formation, highlighting divergent synthetic priorities .
  • Purification : Column chromatography and spectroscopic techniques (NMR, IR) are common across analogs, ensuring structural fidelity .

Table 1: Key Properties of Methyl Esters and Analogs

Compound Molecular Weight (g/mol) Substituent Key Applications
Methyl 4-butoxypyridine-2-carboxylate ~209.2 Butoxy (-OC₄H₉) Hydrophobic drug intermediates
Methyl 4-bromomethylpyridine-2-carboxylate 230.06 Bromomethyl (-CH₂Br) Cross-coupling reactions
Methyl salicylate 152.15 Hydroxybenzene Topical analgesics, fragrances

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